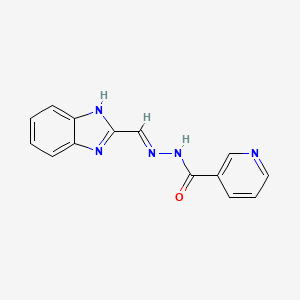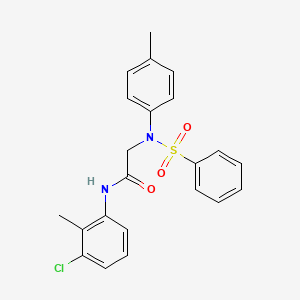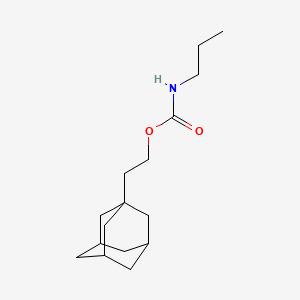
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 inhibits the activity of several kinases involved in cancer cell proliferation, survival, and angiogenesis. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to a decrease in cell proliferation and survival, as well as a reduction in angiogenesis.
Biochemical and Physiological Effects:
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and survival, as well as angiogenesis. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. In addition, it has been extensively studied, so there is a large body of literature available on its use. However, there are also limitations to using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 in lab experiments. It has been shown to have off-target effects, which may complicate data interpretation. In addition, its potency may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is interest in developing more potent and selective inhibitors of the kinases targeted by 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006.
Métodos De Síntesis
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 is synthesized through a multi-step process involving the reaction of 4-bromo-5-methyl-3-nitropyrazole with 4-isopropylaniline, followed by acetylation with acetic anhydride. The resulting compound is then treated with thionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). These kinases play important roles in cancer cell proliferation, survival, and angiogenesis. By inhibiting their activity, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide 43-9006 has the potential to slow or stop the growth of cancer cells.
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-19-10(3)14(16)15(18-19)20(22)23/h4-7,9H,8H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWXMMRIDUOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)

![1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)

![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-5-bromo-2-methoxyphenoxy]acetic acid](/img/structure/B6084855.png)
![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)